molecular formula C20H32N6S2 B1458857 Pramipexole dimer CAS No. 1973461-14-1

Pramipexole dimer

Cat. No.: B1458857
CAS No.: 1973461-14-1
M. Wt: 420.6 g/mol
InChI Key: FDILCXYULUBXSL-QPPOZKHWSA-N
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Description

Pramipexole, sold under the brand Mirapex among others, is a medication used to treat Parkinson’s disease (PD) and restless legs syndrome (RLS). In Parkinson’s disease, it may be used alone or together with levodopa . Pramipexole is a dopamine agonist of the non-ergoline class .


Synthesis Analysis

A drug-excipient interaction impurity associated with the degradation process of pramipexole was isolated. The degradation impurity was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine. An efficient and straightforward synthetic approach was developed to prepare the degradation impurity to confirm its proposed degradation pathway and structure .


Molecular Structure Analysis

The degradation impurity was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine . The structure of the impurity was identified and fully characterized using high resolution mass spectrometry, IR and NMR techniques .


Chemical Reactions Analysis

The LC-MS analysis was carried out using an HPLC system from Agilent 1290 Infinity coupled with a TOF/Q-TOF mass spectrometer from Agilent Technologies 6540 UHD (USA) .


Physical And Chemical Properties Analysis

The pramipexole dihydrochloride monohydrate is a non-ergot dopamine agonist . Its chemical name is (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino) benzothiazole dihydrochloride monohydrate (C10H17N3S•2HCl•H2O) with a molecular weight of 302.72 Da .

Scientific Research Applications

1. Parkinson's Disease Treatment

Pramipexole, a selective, nonergoline dopamine agonist, is effective in treating Parkinson's disease (PD) patients. Clinical trials have demonstrated its usefulness in both early and advanced stages of PD. In a study, pramipexole-treated patients with advanced PD showed significantly more improvement than those on placebo, particularly in motor function and daily living activities (Guttman, 1997).

2. Neuroprotective Effects

Research indicates pramipexole's neuroprotective abilities. It protects against apoptotic cell death in both dopaminergic and non-dopaminergic cells, suggesting its potential beyond PD treatment (Gu et al., 2004). Pramipexole also exhibits protective effects against dopamine- and levodopa-induced cytotoxicity, hinting at mechanisms independent of dopamine receptors and involving antioxidation (Zou et al., 1999).

3. Modulation of Dopamine Neuron Activity

Pramipexole selectively binds to dopamine D2-like receptors, with high affinity at D3 receptors. It is distinct from other dopamine agonists in its efficacy for stimulating dopamine receptors, providing insights into its unique therapeutic properties (Piercey et al., 1996).

4. Implications in Parkinson's Neurodegeneration

Studies suggest that pramipexole may exhibit neuroprotective properties in the context of dopamine neurons. It increases vesicular dopamine uptake, indicating potential benefits in treating neurodegenerative disorders like PD (Truong et al., 2003).

5. Reduction of Oxidative Stress

Pramipexole shows efficacy in reducing reactive oxygen species production, both in vivo and in vitro. This action implies its role in mitigating oxidative stress-related damage, which is critical in neurodegenerative diseases (Cassarino et al., 1998).

6. Antidepressant Effects

Pramipexole has been evaluated for its antidepressant effects. Studies indicate its efficacy in reducing symptoms of major depression, suggesting its potential beyond PD treatment (Corrigan et al., 2000).

7. Interaction with REM Sleep Behavior

Pramipexole impacts REM sleep behavior, particularly in patients with idiopathic REM sleep behavior disorder, further emphasizing its diverse neuropharmacological effects (Fantini et al., 2003).

Mechanism of Action

Pramipexole is a non-ergot dopamine agonist with high relative in vitro specificity and full intrinsic activity at the D2 subfamily of dopamine receptors, binding with higher affinity to D3 than to D2 or D4 receptor subtypes .

Safety and Hazards

Pramipexole should be handled with care. Avoid all unnecessary personal contact and use protective clothing when risk of exposure occurs. Use in a well-ventilated area and avoid contact with incompatible materials. When handling, do not eat, drink or smoke. Keep containers securely sealed when not in use .

Future Directions

Future research directions could involve modeling proposed pharmaceutical agents with thiazol cores to infer their binding affinities and examining the modeled interaction of proposed drugs with D2 and D3 .

Biochemical Analysis

Biochemical Properties

Pramipexole dimer plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets dopamine receptors, specifically the D2 subfamily, including D2, D3, and D4 receptors . The interaction with these receptors involves binding to the active site, mimicking the action of dopamine, and thereby modulating neurotransmission. Additionally, this compound has been shown to interact with mitochondrial proteins, contributing to its neuroprotective effects by reducing oxidative stress .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances dopaminergic signaling by activating dopamine receptors, which leads to improved motor function and reduced symptoms of Parkinson’s disease . Furthermore, this compound affects gene expression by modulating the transcription of genes involved in dopamine synthesis and degradation. It also impacts cellular metabolism by reducing the production of reactive oxygen species and enhancing mitochondrial function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with dopamine receptors. By binding to the D2, D3, and D4 receptors, this compound activates these receptors, leading to downstream signaling events that result in improved motor function and neuroprotection . Additionally, this compound inhibits the activity of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine, thereby increasing dopamine levels in the brain . This dual action of receptor activation and enzyme inhibition contributes to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in improving motor function and reducing oxidative stress in both in vitro and in vivo models . Prolonged exposure to high concentrations of this compound may lead to desensitization of dopamine receptors, necessitating careful dosage management.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low to moderate doses have been shown to improve motor function and reduce symptoms of Parkinson’s disease without significant adverse effects . High doses of this compound can lead to toxic effects, including neurotoxicity and behavioral abnormalities . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to dopamine synthesis and degradation. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which are involved in the synthesis of dopamine . Additionally, this compound inhibits the activity of MAO-B, reducing the breakdown of dopamine and increasing its availability in the brain . These interactions contribute to the overall dopaminergic effects of the compound.

Transport and Distribution

This compound is extensively distributed within cells and tissues. It has a high volume of distribution and is transported across cell membranes via passive diffusion . The compound is also known to bind to plasma proteins, which facilitates its transport in the bloodstream . Within cells, this compound is distributed to various organelles, including mitochondria, where it exerts its neuroprotective effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and mitochondria. It accumulates in mitochondria, where it reduces oxidative stress and enhances mitochondrial function . Additionally, this compound is found in the cytoplasm, where it interacts with dopamine receptors and other signaling molecules to modulate cellular processes . The compound’s localization to specific subcellular compartments is crucial for its therapeutic effects.

Properties

IUPAC Name

(6S)-6-N-[3-[[(6S)-2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]amino]-2-methylpentyl]-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6S2/c1-3-14(24-13-5-7-16-18(9-13)28-20(22)26-16)11(2)10-23-12-4-6-15-17(8-12)27-19(21)25-15/h11-14,23-24H,3-10H2,1-2H3,(H2,21,25)(H2,22,26)/t11?,12-,13-,14?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDILCXYULUBXSL-QPPOZKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)CNC1CCC2=C(C1)SC(=N2)N)NC3CCC4=C(C3)SC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(C)CN[C@H]1CCC2=C(C1)SC(=N2)N)N[C@H]3CCC4=C(C3)SC(=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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